Plasma TGF-β1 Reduction: LSKL vs. SLLK in Murine Diabetic Nephropathy Model
In a murine model of diabetic nephropathy, administration of the TSP-1 inhibitor LSKL (30 mg/kg) significantly reduced plasma TGF-β1 levels compared to the SLLK control peptide [1][2]. At day 42, mice receiving LSKL exhibited plasma TGF-β1 levels of 0.10±0.01 pg/mL, while those receiving SLLK showed 0.20±0.02 pg/mL—a twofold difference (P=0.0001) [2]. This quantifies SLLK's lack of TGF-β1-modulating activity, confirming its validity as a negative control.
| Evidence Dimension | Plasma TGF-β1 concentration |
|---|---|
| Target Compound Data | 0.20 ± 0.02 pg/mL (SLLK) |
| Comparator Or Baseline | LSKL: 0.10 ± 0.01 pg/mL |
| Quantified Difference | 2.0-fold higher with SLLK (P=0.0001) |
| Conditions | Akita diabetic mice, 30 mg/kg i.p., day 42 |
Why This Matters
Demonstrates that SLLK is functionally inert for TGF-β1 modulation, a prerequisite for valid negative control use in TSP-1 inhibition studies.
- [1] Lu A, et al. Blockade of TSP1-dependent TGF-β activity reduces renal injury and proteinuria in a murine model of diabetic nephropathy. Am J Pathol. 2011;178(6):2573-2586. View Source
- [2] TargetMol. SLLK, Control Peptide for TSP1 Inhibitor (in vivo activity data). Product No. TP3294. View Source
